Dihydroxy Bendamustine

概要

説明

Bendamustine is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It is a nitrogen mustard drug indicated for use in the treatment of CLL and NHL that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .

Molecular Structure Analysis

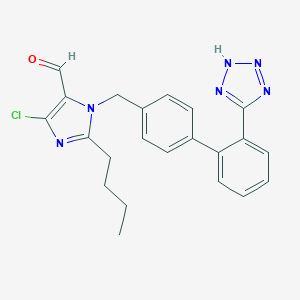

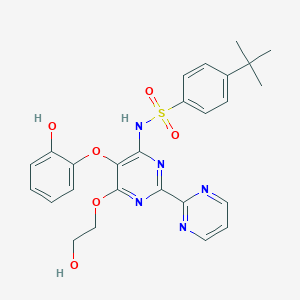

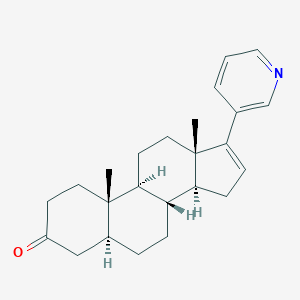

The Dihydroxy Bendamustine molecule contains a total of 47 bond(s). There are 24 non-H bond(s), 11 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 2 .Chemical Reactions Analysis

Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t 1/2 (~40 min) as the effective t 1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .Physical And Chemical Properties Analysis

Bendamustine is a white, water-soluble microcrystalline powder with amphoteric properties .科学的研究の応用

Hematologic Malignancies Treatment

Dihydroxy Bendamustine is primarily used in the treatment of various hematologic malignancies. It has shown efficacy in treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphomas (NHL), particularly in cases where the disease has progressed despite treatment with other chemotherapeutic agents . Its mechanism involves causing DNA damage, leading to cell death .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of Dihydroxy Bendamustine is crucial for its application in clinical settings. It is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. The active metabolites formed by CYP1A2 contribute minimally to cytotoxicity .

Immunomodulatory Effects

Dihydroxy Bendamustine has immunomodulatory properties that are beneficial in hematopoietic cell transplantation (HCT). It has been shown to reduce the side effects of transplant, such as graft-versus-host disease, while promoting the anti-cancer effects of the transplant .

Clinical Trials

Bendamustine has been evaluated in clinical trials for its efficacy in treating various malignancies. It has demonstrated response rates of 67–84% as a single agent in patients with indolent NHL and CLL . Additionally, it is being assessed in combination therapy for the treatment of hematologic malignancies and solid tumors.

Toxicity Studies

Safety and toxicity studies are an integral part of Bendamustine’s research applications. It has been observed that infections and opportunistic infections are common side effects, often occurring long after completion of treatment. The rates of Bendamustine-related deaths and treatment discontinuation are similar to those reported in clinical trials .

作用機序

Target of Action

Dihydroxy Bendamustine, also known as Bendamustine, is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) . The primary targets of Bendamustine are both active and quiescent cells .

Mode of Action

Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death .

Biochemical Pathways

It is known that bendamustine, like other bifunctional alkylators, crosslinks dna and produces single- and double-strand breaks . In vitro studies have demonstrated that Bendamustine causes more extensive and durable breaks than carmustine and cyclophosphamide .

Pharmacokinetics

Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .

Result of Action

The result of Bendamustine’s action is cell death, achieved through the formation of intra- and inter-strand crosslinks between DNA bases . It is active against both active and quiescent cells .

Action Environment

The effect of hepatic/renal impairment on Bendamustine pharmacokinetics remains to be elucidated . Higher Bendamustine concentrations may be associated with an increased probability of nausea or infection . No clear exposure-efficacy response relationship has been observed . The findings support dosing based on body surface area for most patient populations .

Safety and Hazards

将来の方向性

Bendamustine is extensively metabolized, with subsequent excretion in both urine and feces. Accumulation of bendamustine is not anticipated in cancer patients with renal or hepatic impairment, because of the dose administration schedule and short half-life . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

特性

IUPAC Name |

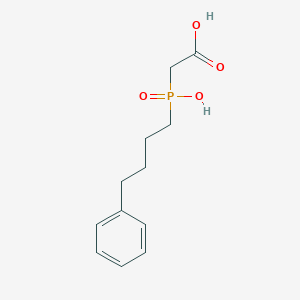

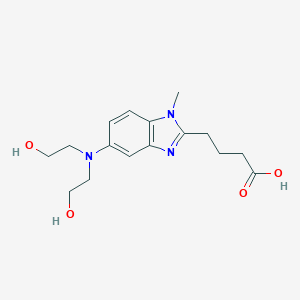

4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDIDKYVZPCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548492 | |

| Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxy Bendamustine | |

CAS RN |

109882-30-6 | |

| Record name | Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXY BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dihydroxy Bendamustine differ from Bendamustine in terms of its interaction with STAT3?

A: While Bendamustine demonstrates an inhibitory effect on Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain, Dihydroxy Bendamustine (HP2), an inactive metabolite of Bendamustine, does not exhibit this inhibitory activity []. This suggests that the structural differences between Bendamustine and Dihydroxy Bendamustine significantly impact their interaction with STAT3 and potentially contribute to their differing pharmacological profiles.

Q2: What is the significance of the cysteine residues within the STAT3 structure in relation to Bendamustine's mechanism of action?

A: Research suggests that cysteine residues C550 and C712 in STAT3 play a crucial role in Bendamustine's inhibitory action []. When these cysteine residues are mutated (C550A or C712A), the sensitivity of STAT3 to Bendamustine is significantly reduced. This implies that Bendamustine might interact with these cysteine residues, possibly through covalent bonding, to exert its inhibitory effects on STAT3.

Q3: What are the primary routes of elimination for Bendamustine and its metabolites?

A: Following administration, Bendamustine undergoes extensive metabolization through multiple pathways and is subsequently excreted through both urine and feces [, ]. Approximately half of the administered dose is recovered in the urine, while roughly a quarter is recovered in the feces []. This highlights the importance of both renal and hepatic pathways in Bendamustine's clearance from the body.

Q4: Does Bendamustine accumulate in patients with renal or hepatic impairment?

A: Based on the pharmacokinetic profile of Bendamustine, including its short intermediate half-life and the dosing schedule used, accumulation in patients with renal or hepatic impairment is not anticipated []. This information is crucial for clinicians when considering Bendamustine treatment in patients with compromised renal or hepatic function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。